2-(4-Aminophenoxy)naphthalene

Übersicht

Beschreibung

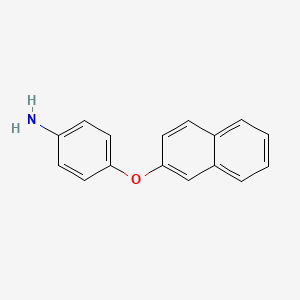

2-(4-Aminophenoxy)naphthalene is an organic compound with the molecular formula C₁₆H₁₃NO It is a derivative of naphthalene, where an aminophenoxy group is attached to the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and:

Biologische Aktivität

2-(4-Aminophenoxy)naphthalene, also known by its CAS number 71311-83-6, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound consists of a naphthalene ring substituted with a 4-aminophenoxy group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes.

- Enzyme Interaction : This compound is known to modulate the activity of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which play a critical role in cell signaling and proliferation.

- Protein Binding : The compound exhibits affinity for binding to proteins, influencing their function. Such interactions can lead to altered cellular responses and changes in gene expression.

- Antitumor Activity : Research indicates that this compound possesses significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent.

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound:

- Cell Lines Tested : The compound has shown promising results against human glioblastoma (U87-MG), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines.

- Cytotoxic Effects : In vitro studies revealed that treatment with this compound resulted in significant cell death in these cancer cell lines, particularly at higher concentrations .

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| U87-MG | 15 | Moderate cytotoxicity observed |

| MCF-7 | 10 | High sensitivity noted |

| PC-3 | 20 | Lower sensitivity compared to MCF-7 |

Mechanistic Insights

The mechanism behind the antitumor activity involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : By interfering with cell cycle progression, it effectively reduces tumor growth rates.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

- Bioavailability : The compound displays good bioavailability due to its lipophilic nature, allowing it to penetrate cellular membranes effectively.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations that may enhance or diminish its biological activity.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study demonstrated that treatment with varying doses led to a significant reduction in MCF-7 cell viability after 48 hours, with an IC50 value determined at approximately 10 µM.

- Animal Model Evaluations : In vivo studies using mouse models showed that administration of the compound resulted in tumor size reduction without significant toxicity at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Recent studies have demonstrated the potential of 2-(4-Aminophenoxy)naphthalene as an anticancer agent. In a study evaluating several aromatic amines, including this compound, significant cytotoxic effects were observed against brine shrimp, with an LD50 value of less than 1 µg/mL. Furthermore, the compound exhibited notable antitumor activity with IC50 values ranging from 67.45 to 12.2 µg/mL, indicating its potential for therapeutic use in cancer treatment .

DNA Interaction Studies

The interaction of this compound with DNA has been investigated, revealing a hyperchromic effect that suggests strong binding affinity to DNA grooves. This property is crucial as it may contribute to its anticancer mechanisms by interfering with DNA replication and transcription processes .

Antioxidant Properties

In addition to its anticancer properties, the compound has shown promising antioxidant capabilities in DPPH free radical scavenging assays. This suggests that it may protect cellular components from oxidative damage, further supporting its potential therapeutic applications .

Materials Science Applications

Polyimide Synthesis

this compound has been utilized in the synthesis of new aromatic polyimides. These polyimides are characterized by their thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and electronics . The incorporation of this compound into polymer matrices enhances their thermal and mechanical properties due to the rigid naphthalene structure.

Poly(amide-imide) Development

Another significant application is in the development of poly(amide-imide) materials. These polymers exhibit excellent thermal stability and chemical resistance, making them ideal for use in demanding environments. The introduction of this compound into these polymers improves their performance characteristics significantly .

Data Summary Table

| Application Area | Findings/Characteristics |

|---|---|

| Pharmacology | Anticancer activity (IC50: 67.45 - 12.2 µg/mL), strong DNA binding affinity |

| Antioxidant properties (DPPH free radical scavenging) | |

| Materials Science | Used in polyimide synthesis; enhances thermal stability and mechanical properties |

| Development of poly(amide-imide) materials with improved performance characteristics | |

| Environmental Studies | Potential toxicity; requires further investigation due to structural similarities with other naphthalene derivatives |

Case Studies

-

Antitumor Activity Study

A comprehensive study evaluated the cytotoxic effects of various aromatic amines on cancer cell lines, including this compound. The results highlighted its significant potential as an anticancer agent due to its low IC50 values and ability to induce cell death in targeted cancer cells . -

Polymer Characterization Study

In a study focusing on the synthesis of new polyimides incorporating this compound, researchers reported enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-temperature environments such as aerospace engineering .

Eigenschaften

IUPAC Name |

4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZEMCAUKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393853 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71311-83-6 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(4-Aminophenoxy)naphthalene interact with DNA, and what are the potential implications of this interaction?

A1: The research indicates that this compound exhibits a hyperchromic effect when interacting with DNA. [] This suggests that the compound binds to the grooves of DNA, potentially interfering with DNA replication and transcription processes. This interaction is significant as it may contribute to the compound's observed antitumor activity. Further studies are needed to elucidate the specific binding mode and its consequences on cellular function.

Q2: What is the cytotoxic profile of this compound?

A2: Brine shrimp cytotoxicity assays revealed that this compound possesses an LD50 value of less than 1 µg/mL. [] This indicates a significant level of cytotoxicity against this model organism. Further investigation in mammalian cell lines and in vivo models is necessary to understand its cytotoxic potential in more complex systems and to determine therapeutic safety margins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.